Mebeverine hydrochloride is an antispasmodic medication primarily used to relieve symptoms associated with irritable bowel syndrome and other gastrointestinal disorders. It functions by relaxing the muscles of the gastrointestinal tract, thereby alleviating spasms. Mebeverine hydrochloride is a derivative of the compound Mebeverine, which is often utilized in its hydrochloride form for enhanced solubility and bioavailability.
Mebeverine hydrochloride is synthesized through various chemical processes involving specific precursors, including 4-methoxyphenyl acetone and 4-bromobutanol. The compound has been studied extensively for its pharmacological properties and synthesis methods, with recent research focusing on enhancing yield and purity during production.
Mebeverine hydrochloride is classified as an antispasmodic agent. It falls under the category of pharmaceuticals aimed at treating gastrointestinal disorders, specifically targeting smooth muscle relaxation.
The synthesis of Mebeverine hydrochloride typically involves multiple stages, including:
Recent studies have reported improved synthetic routes that achieve higher yields (up to 77%) and purity levels exceeding 99.7% through optimized reaction conditions and economically favorable reagents .
The synthetic route can be summarized as follows:
Mebeverine hydrochloride has a complex molecular structure characterized by its functional groups:
The compound features a methoxy group, an amine group, and a butyl side chain contributing to its pharmacological activity.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insight into the arrangement of atoms within the molecule.
The synthesis of Mebeverine hydrochloride involves several key chemical reactions:
Each reaction step is carefully controlled to minimize byproducts and maximize yield. For instance, using Raney nickel as a catalyst during reductive amination helps improve efficiency while reducing impurities .
Mebeverine hydrochloride acts primarily as a smooth muscle relaxant in the gastrointestinal tract. Its mechanism involves:
This dual action helps alleviate symptoms such as abdominal pain and discomfort associated with spasms.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability throughout the synthesis process .
Mebeverine hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other gastrointestinal disorders due to its muscle relaxant properties.
Mebeverine-D6 hydrochloride (CAS# 1329647-20-2) is a deuterium-enriched isotopologue of the antispasmodic agent mebeverine. Its molecular formula is C~25~H~30~D~6~ClNO~5~, with a molecular weight of 472.05 g/mol, representing a 6 Da increase from the unlabeled compound due to six deuterium atoms. The deuterium labeling occurs specifically at the methoxy groups of the veratric acid moiety, where all six hydrogen atoms of the two methyl groups (-OCH~3~) are replaced by deuterium (-OCD~3~). This strategic labeling maintains the compound’s steric and electronic properties while introducing a distinct mass signature for analytical detection [1] [3] [6].
The core structure retains the tertiary amine and ester functionalities of the parent molecule. The hydrochloride salt form enhances stability and solubility, critical for analytical applications. The deuterated methoxy groups do not alter the spatial conformation, as confirmed by X-ray crystallography studies of the unlabeled compound, which show minimal bond angle distortions despite isotopic substitution [6] [8].
Table 1: Structural Features of Mebeverine-D6 Hydrochloride
Feature | Specification |
---|---|
Molecular Formula | C~25~H~30~D~6~ClNO~5~ |
Molecular Weight | 472.05 g/mol |
Deuterium Positions | Two -OCD~3~ groups (3,4-dimethoxybenzoate) |
Non-deuterated Regions | Ethylamino chain, p-methoxyphenyl isopropyl |
CAS Number (labeled) | 1329647-20-2 |
CAS Number (unlabeled) | 2753-45-9 |
The synthesis of mebeverine-D6 hydrochloride employs isotopic exchange or precursor-based deuteration strategies. The primary route involves reacting deuterated veratric acid-D6 (3,4-bis(trideuteromethoxy)benzoic acid) with the chlorobutyl precursor of mebeverine’s amine moiety under esterification conditions. Alternative approaches include:
Purification involves multi-step chromatography (e.g., preparative HPLC with C18 columns) and crystallization from acetone/ether mixtures. Critical quality control during synthesis includes:
The final product is stored at 4°C in sealed containers to prevent moisture absorption or isotopic exchange. Reputable suppliers report chemical purity >98% and isotopic purity >99.5% via certificates of analysis [1] [3] [6].
Deuteration induces subtle but measurable changes in physicochemical properties:
Table 2: Physicochemical Comparison
Property | Mebeverine HCl | Mebeverine-D6 HCl | Analytical Method |
---|---|---|---|
Molecular Weight | 466.01 g/mol | 472.05 g/mol | High-res MS |
LogP (octanol/water) | 3.92 ± 0.15 | 3.98 ± 0.15 | Shake-flask HPLC |
Melting Point | 148–150°C | 148–150°C | DSC |
pKa (amine) | 9.4 | 9.4 | Potentiometry |
Aqueous Solubility | 4.7 mg/mL (25°C) | 4.5 mg/mL (25°C) | UV spectrophotometry |
Key Observations:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7